molecular formula C9H17IO B13201738 4-(Butan-2-yl)-2-(iodomethyl)oxolane

4-(Butan-2-yl)-2-(iodomethyl)oxolane

Cat. No.: B13201738
M. Wt: 268.13 g/mol
InChI Key: YWJZAFRYRGISRO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)-2-(iodomethyl)oxolane typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of 1,4-diols under acidic conditions.

    Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Iodomethylation: The final step involves the introduction of the iodomethyl group. This can be achieved through the reaction of the oxolane derivative with iodomethane in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)-2-(iodomethyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl-substituted oxolanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of oxolane derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of methyl-substituted oxolanes.

Scientific Research Applications

4-(Butan-2-yl)-2-(iodomethyl)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)-2-(iodomethyl)oxolane depends on its specific application. In chemical reactions, the iodomethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The oxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Butan-2-yl)-2-(chloromethyl)oxolane
  • 4-(Butan-2-yl)-2-(bromomethyl)oxolane
  • 4-(Butan-2-yl)-2-(methyl)oxolane

Uniqueness

4-(Butan-2-yl)-2-(iodomethyl)oxolane is unique due to the presence of the iodomethyl group, which is more reactive compared to its chloro and bromo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective reactions.

Properties

Molecular Formula

C9H17IO

Molecular Weight

268.13 g/mol

IUPAC Name

4-butan-2-yl-2-(iodomethyl)oxolane

InChI

InChI=1S/C9H17IO/c1-3-7(2)8-4-9(5-10)11-6-8/h7-9H,3-6H2,1-2H3

InChI Key

YWJZAFRYRGISRO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CC(OC1)CI

Origin of Product

United States

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